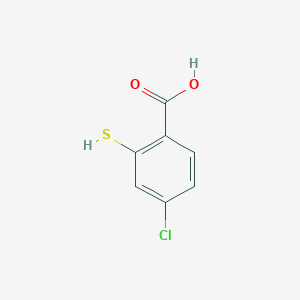

4-Chloro-2-sulfanylbenzoic acid

Description

Properties

IUPAC Name |

4-chloro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVLVRVQXGNHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607422 | |

| Record name | 4-Chloro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-49-6 | |

| Record name | 4-Chloro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Chloro-2-sulfanylbenzoic acid (CAS No. 20324-49-6). Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally related analogs to provide a predictive context for its behavior.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely published, some key properties have been identified. For a broader understanding, these are presented alongside the properties of the related compounds 4-Chlorobenzoic acid and 2-Mercaptobenzoic acid.

| Property | This compound | 4-Chlorobenzoic Acid (for comparison) | 2-Mercaptobenzoic Acid (for comparison) |

| Molecular Formula | C₇H₅ClO₂S | C₇H₅ClO₂ | C₇H₆O₂S |

| Molecular Weight | 188.63 g/mol | 156.57 g/mol | 154.18 g/mol |

| CAS Number | 20324-49-6 | 74-11-3 | 147-93-3 |

| Melting Point | 195-196 °C | 238-241 °C[1] | 162-169 °C |

| Boiling Point | Data not available | 274-276 °C | Data not available |

| pKa | Data not available | 3.98 | 3.50 |

| Solubility | Data not available | Soluble in methanol[1] | Slightly soluble in water, soluble in ethanol and diethyl ether. |

| Appearance | Data not available | Light yellow solid[2] | Yellow solid |

Synthesis and Reactivity

A common method for introducing a thiol group onto an aromatic ring is through the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile. A likely precursor for the synthesis of this compound is 2-Amino-4-chlorobenzoic acid.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

This proposed workflow is analogous to the synthesis of 4-Chloro-3-mercaptobenzoic acid, which involves the diazotization of 3-Amino-4-chlorobenzoic acid and subsequent reaction with potassium ethyl xanthate followed by hydrolysis[3].

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and comparison with related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid and chlorine groups, and the electron-donating sulfanyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals: one for the carboxylic acid carbon, and six for the carbons of the benzene ring. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the S-H stretch of the thiol group (~2550-2600 cm⁻¹, typically weak), and various C-H and C=C stretching and bending vibrations in the aromatic region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (188.63). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) and one sulfur atom.

Potential Biological Activity

While there is no direct research on the biological activity of this compound, studies on structurally similar compounds suggest potential areas for investigation. Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and shown to possess antibacterial and potential antitumor activities[4][5]. This suggests that the 4-chloro-2-mercapto benzoic acid scaffold may be a useful starting point for the development of new therapeutic agents.

The following diagram illustrates a potential logical relationship for investigating the biological activity of this class of compounds.

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound is a compound for which detailed experimental data remains scarce. This guide has compiled the available information and provided predictive insights based on the chemistry of related compounds. Further experimental investigation is necessary to fully characterize its chemical and biological properties. The synthetic routes and potential for biological activity outlined here may serve as a valuable starting point for researchers interested in this molecule and its derivatives.

References

- 1. 4-Chlorobenzoic acid 99 74-11-3 [sigmaaldrich.com]

- 2. mzCloud – 4 Chloro 3 sulfamoylbenzoic acid [mzcloud.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 4-Chloro-2-sulfanylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of 4-Chloro-2-sulfanylbenzoic acid (CAS No. 20324-49-6). Due to the limited availability of published experimental data for this specific compound, this document presents a combination of known information for closely related analogs and predicted spectroscopic data. It serves as a foundational resource for researchers undertaking the synthesis and characterization of this molecule. The guide details proposed experimental protocols for spectroscopic analysis and presents the expected data in structured tables for clarity. Furthermore, logical workflows for synthesis and structural verification are provided using Graphviz diagrams to facilitate experimental design.

Introduction

This compound, also known as 4-chloro-2-mercaptobenzoic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a chloro, a sulfanyl (thiol), and a carboxylic acid group on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The thiol group offers a site for conjugation and coordination, while the carboxylic acid provides a handle for further chemical modification and influences solubility. The chlorine atom modulates the electronic properties and reactivity of the aromatic ring. Accurate structural confirmation is a prerequisite for any further investigation into its biological activity or material properties.

Physicochemical Properties

Quantitative data for this compound is not widely available in the literature. The following table summarizes key identifiers and includes predicted data based on its structure and comparison with related compounds like 4-chlorobenzoic acid and 2-mercaptobenzoic acid.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-Chloro-2-mercaptobenzoic acid | - |

| CAS Number | 20324-49-6 | [1][2] |

| Molecular Formula | C₇H₅ClO₂S | - |

| Molecular Weight | 188.63 g/mol | [3] |

| Predicted Melting Point | 160-170 °C | Prediction |

| Predicted pKa (COOH) | ~3.5 - 4.0 | Prediction |

| Predicted pKa (SH) | ~6.5 - 7.0 | Prediction |

Proposed Synthesis

A potential synthetic pathway is outlined below, starting from 2-amino-4-chlorobenzoic acid.

References

Spectroscopic Profile of 4-Chloro-2-sulfanylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Chloro-2-sulfanylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of NMR, IR, and Mass Spectrometry.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with the molecular formula C₇H₅ClO₂S. Its structure consists of a benzoic acid core substituted with a chlorine atom at the C4 position and a sulfanyl (thiol) group at the C2 position. The presence of these functional groups dictates its chemical properties and spectroscopic behavior.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the known spectroscopic behavior of related compounds such as 4-chlorobenzoic acid, 2-mercaptobenzoic acid, and other substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid and thiol groups. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups, and the electron-donating nature of the sulfanyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 12.0 - 13.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.[1][2] |

| SH | 3.0 - 5.0 | Singlet (broad) | The thiol proton chemical shift can vary and may exchange with D₂O. |

| Ar-H | 7.0 - 8.0 | Multiple signals | The aromatic region will show a complex splitting pattern due to the substitution. The proton ortho to the carboxylic acid is expected to be the most downfield. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 175 | The carboxylic acid carbonyl carbon is typically found in this downfield region.[2] |

| C-Cl | 130 - 140 | The carbon atom attached to the chlorine atom. |

| C-SH | 125 - 135 | The carbon atom attached to the sulfanyl group. |

| C-COOH | 130 - 140 | The carbon atom to which the carboxylic acid group is attached. |

| Aromatic CH | 120 - 135 | The remaining aromatic carbons will appear in this range. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the O-H stretching in hydrogen-bonded carboxylic acid dimers.[1][3][4] |

| C=O (Carboxylic acid) | 1680 - 1710 | Strong | The carbonyl stretching frequency is a prominent feature.[3][5] |

| C-Cl | 700 - 800 | Medium to Strong | The C-Cl stretching vibration. |

| S-H | 2550 - 2600 | Weak to Medium | The S-H stretching band is typically weak. |

| C-O (Carboxylic acid) | 1210 - 1320 | Medium | C-O stretching vibration.[3] |

| Aromatic C=C | 1450 - 1600 | Medium to Weak | Stretching vibrations of the benzene ring. |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and various fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 188/190 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. |

| 171/173 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 143/145 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 111 | [M-Cl-CO]⁺ | Subsequent fragmentation involving the loss of chlorine and carbon monoxide. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These are standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[6]

-

¹H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm). Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile solids, direct infusion or a solids probe can be employed.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.

References

An In-depth Technical Guide to 4-Chloro-2-sulfanylbenzoic Acid

CAS Number: 20324-49-6

This technical guide provides a comprehensive overview of 4-Chloro-2-sulfanylbenzoic acid, a halogenated aromatic sulfur compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis protocols, and known biological significance, with a focus on data presentation, experimental detail, and visualization of related pathways.

Chemical and Physical Properties

Quantitative data for this compound and its parent compound, thiosalicylic acid, are summarized below for comparative analysis. Data for the target compound is limited in publicly available literature; therefore, some properties of its isomers are included for reference.

| Property | This compound | Thiosalicylic Acid (2-Mercaptobenzoic Acid) | 2-Chloro-6-mercaptobenzoic acid | 4-Mercaptobenzoic acid |

| CAS Number | 20324-49-6[1] | 147-93-3 | 20324-51-0[2] | 1074-36-8[3] |

| Molecular Formula | C₇H₅ClO₂S[2] | C₇H₆O₂S | C₇H₅ClO₂S[2] | C₇H₆O₂S[3] |

| Molecular Weight | 188.63 g/mol [2] | 154.18 g/mol | 188.63 g/mol [2] | 154.19 g/mol [3] |

| Melting Point | Not available | 162-169 °C[4] | Not available | 215-224 °C[5] |

| Boiling Point | Not available | Not available | Not available | 314.3±25.0 °C (Predicted)[5] |

| pKa | Not available | 3.501[4] | 2.35±0.36 (Predicted)[2] | 4.05±0.10 (Predicted)[3] |

| Solubility | Not available | Slightly soluble in water, ethanol, and diethyl ether; more soluble in DMSO[4] | Not available | Insoluble in water; soluble in alcohol and ether. |

Experimental Protocols: Synthesis of Thiosalicylic Acid Derivatives

Synthesis of 4-Mercaptobenzoic Acid from p-Chlorobenzoic Acid [6][7]

This two-step synthesis involves the formation of an intermediate followed by hydrolysis.

Step 1: Intermediate Formation

-

In a 10L glass reactor, add 6.4L of ethanol at 20-25°C with stirring.

-

Add 800g (5.1 mol) of p-chlorobenzoic acid and 583g (7.7 mol) of thiourea. Stir at room temperature until all solids are dissolved.

-

Add 1.29g (5.1 mmol) of iodine as a catalyst.

-

Heat the mixture to reflux (75-80°C) and maintain for 7 hours.

-

After the reaction, cool the mixture to 0-5°C and let it stand for 3 hours.

-

Filter the mixture to obtain the solid intermediate. Wash the filter cake with ethanol (2 x 2.5L) for 30 minutes each wash.

-

Dry the intermediate under reduced pressure at 50°C for 24 hours.

Step 2: Hydrolysis to 4-Mercaptobenzoic Acid

-

In a separate 10L glass reactor, add 4.2L of deionized water.

-

Add 600g (2.6 mol) of the dried intermediate.

-

Add 208g (5.2 mol) of solid sodium hydroxide in batches while stirring.

-

Continue stirring at room temperature for 1 hour, then filter the solution.

-

To the filtrate, add 3L of ice-cold acetic acid dropwise to adjust the pH to 1-2, which will cause the product to precipitate.

-

Cool the mixture to below 10°C and stir for an additional hour.

-

Filter the precipitate and wash the filter cake with deionized water (2 x 1.2L).

-

Dry the crude product under vacuum at 40°C.

-

For further purification, recrystallize the crude product from hot ethyl acetate.

References

- 1. chemsigma.com [chemsigma.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

Biological Activity of 4-Chloro-2-sulfanylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of 4-Chloro-2-sulfanylbenzoic acid. The core focus is on their antimicrobial, carbonic anhydrase inhibitory, cytosolic phospholipase A2α (cPLA2α) inhibitory, and metallo-β-lactamase inhibitory properties. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of synthetic workflows and mechanisms of action to serve as a valuable resource for ongoing research and development in this area.

Data Presentation

The biological activities of various this compound derivatives are summarized below, with quantitative data presented for ease of comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Class | Derivative Examples | Target Organism(s) | MIC (µg/mL) |

| N-Acylated 4-Chloro-2-mercaptobenzenesulfonamides | Cinnamic acid derivatives | Staphylococcus aureus, Enterococcus spp., Bacillus subtilis | 0.2 - 128 |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, 4-isopropyl-1,3-oxazol-5(4H)-one derivative | Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis | 125 for specific derivatives against reference strains[1] |

| 4-Chloro-2-mercaptobenzenesulfonamides | Various synthesized derivatives | Anaerobic Gram-positive bacteria | Promising activity reported[2] |

| Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety | Compounds designated 16d, 17c, 16a, 16c, and 16f | High-level aminoglycoside-resistant (HLAR) and vancomycin-resistant (VRE) Enterococcus spp. | 2 - 4[3] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound Class | Target Enzyme | IC50 Values |

| 4-Chloro-3-sulfamoyl-benzenecarboxamides | Carbonic Anhydrase II & IV | Low nanomolar range[4] |

| N-Substituted 4-sulfamoylbenzoic acids | Cytosolic Phospholipase A2α (cPLA2α) | Submicromolar to micromolar range[5] |

| 4-Amino-2-sulfanylbenzoic acid | Metallo-β-lactamase (SMB-1) | 0.22 µM[6] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

1. General Synthesis of 4-Chloro-2-mercaptobenzenesulfonamide Derivatives

The synthesis of these derivatives often involves a multi-step process. A general representation of this process is as follows:

-

Step 1: Acylation. An appropriate amino-functionalized starting material is acylated.

-

Step 2: Chlorosulfonation. The acylated intermediate undergoes chlorosulfonation, typically using chlorosulfonic acid.

-

Step 3: Amination. The resulting sulfonyl chloride is then reacted with a variety of amines to yield the final sulfonamide derivatives.

For a detailed, specific example, the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamides has been described involving the reaction of N-(benzenesulfonyl)cyanamide potassium salts with various nucleophiles.[2]

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing the antimicrobial potency of the synthesized compounds.

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), standardized bacterial inoculum, test compounds, and control antibiotics.

-

Procedure:

-

A two-fold serial dilution of the test compounds is prepared in the broth medium directly in the wells of the 96-well plate.

-

A standardized suspension of the target bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Each well containing the serially diluted compound is inoculated with the bacterial suspension.

-

Control wells are included: a positive control (bacteria in broth without any compound) and a negative control (broth only).

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

3. Carbonic Anhydrase Inhibition Assay

The inhibitory effect on carbonic anhydrase is determined by monitoring the enzyme-catalyzed hydration of CO2.

-

Principle: The assay measures the time taken for a CO2-saturated solution to lower the pH of a buffer in the presence and absence of the inhibitor.

-

Procedure:

-

The carbonic anhydrase enzyme is dissolved in a suitable buffer (e.g., Tris-HCl).

-

The test compound is pre-incubated with the enzyme solution.

-

The reaction is initiated by the addition of a CO2-saturated water solution.

-

The time required for the pH to drop from a starting point (e.g., 8.3) to an endpoint (e.g., 6.3) is recorded.

-

The percentage of inhibition is calculated by comparing the reaction times with and without the inhibitor, and from this, the IC50 value is determined.

-

4. Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay

The inhibition of cPLA2α is typically measured using a fluorescence-based assay.

-

Principle: The assay utilizes a substrate that, upon hydrolysis by cPLA2α, releases a product that can be detected fluorometrically.

-

Procedure:

-

The cPLA2α enzyme is pre-incubated with the test compound in a suitable assay buffer.

-

The reaction is started by the addition of a fluorescently labeled phospholipid substrate.

-

The increase in fluorescence, corresponding to the enzymatic activity, is monitored over time using a microplate reader.

-

The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition and the IC50 value.

-

5. Metallo-β-lactamase (MBL) Inhibition Assay

The inhibitory activity against MBLs is often assessed using a chromogenic substrate.

-

Principle: MBLs hydrolyze β-lactam antibiotics. The assay uses a chromogenic β-lactam, such as nitrocefin, which changes color upon hydrolysis.

-

Procedure:

-

The MBL enzyme is pre-incubated with the test inhibitor in an appropriate buffer.

-

The reaction is initiated by adding the nitrocefin substrate.

-

The change in absorbance over time, due to the hydrolysis of nitrocefin, is measured using a spectrophotometer at the appropriate wavelength (e.g., 486 nm).

-

The initial reaction rates are used to determine the level of inhibition and to calculate the IC50 value of the test compound.

-

Visualizations

Workflow and Mechanism of Action Diagrams

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: The mechanism of action for sulfonamide derivatives, which act as competitive inhibitors of dihydropteroate synthase in the bacterial folic acid synthesis pathway.

Signaling Pathways

The primary and well-established mechanism of action for the antimicrobial sulfonamide derivatives of this compound is the competitive inhibition of dihydropteroate synthase. This enzyme is crucial for the de novo synthesis of folic acid in bacteria. By blocking this pathway, these compounds prevent the production of essential precursors for DNA and RNA synthesis, ultimately leading to the cessation of bacterial growth and replication.

For the other biological activities, including the inhibition of carbonic anhydrase, cPLA2α, and metallo-β-lactamases, the current body of literature predominantly details the direct inhibitory interactions of these compounds with the respective enzymes. While the inhibition of these enzymes will undoubtedly have downstream effects on various cellular processes, detailed investigations into the specific signaling pathways modulated by this compound derivatives are not yet extensively reported. Further research is warranted to elucidate the broader cellular consequences of inhibiting these key enzymes and to map the affected signaling cascades.

References

The Dawn of Thio-Organic Chemistry: A Technical Guide to the Discovery and History of Sulfanylbenzoic Acids

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and foundational experimental protocols of sulfanylbenzoic acids has been released today. This in-depth whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, offering a consolidated look into the synthesis, properties, and biological significance of 2-sulfanylbenzoic acid, 3-sulfanylbenzoic acid, and 4-sulfanylbenzoic acid.

Sulfanylbenzoic acids, a class of organosulfur compounds, have played a pivotal role in the development of various dyes, pharmaceuticals, and industrial chemicals. This guide traces their origins, from early synthetic methods to their modern applications, providing a rich historical context alongside detailed scientific data.

Early Synthesis and Discovery

The most well-documented of the isomers is 2-sulfanylbenzoic acid, commonly known as thiosalicylic acid. Its preparation was notably described in "Organic Syntheses," a testament to its importance in early organic chemistry. The classical method involves the diazotization of anthranilic acid, followed by reaction with a sulfur source and subsequent reduction.

While the exact historical details surrounding the first syntheses of 3-sulfanylbenzoic acid and 4-sulfanylbenzoic acid are less prominently recorded, their development followed the burgeoning understanding of aromatic chemistry in the 19th and early 20th centuries. Key figures in organic chemistry, such as Justus von Liebig and Friedrich Wöhler, laid the groundwork for the systematic study of organic compounds, which undoubtedly influenced the exploration of sulfur-containing aromatic acids.[1][2][3] Their work on isomers and radicals provided the theoretical framework necessary for chemists to explore the various positional isomers of sulfanylbenzoic acid.[1][3]

Comparative Physicochemical Properties

The position of the sulfanyl group significantly influences the physical and chemical properties of these isomers. A summary of their key quantitative data is presented below for easy comparison.

| Property | 2-Sulfanylbenzoic Acid | 3-Sulfanylbenzoic Acid | 4-Sulfanylbenzoic Acid |

| Synonyms | Thiosalicylic acid, 2-Mercaptobenzoic acid | 3-Mercaptobenzoic acid | 4-Mercaptobenzoic acid, p-Mercaptobenzoic acid |

| CAS Number | 147-93-3[4] | 4869-59-4 | 1074-36-8[5] |

| Molecular Formula | C₇H₆O₂S[4] | C₇H₆O₂S | C₇H₆O₂S[5] |

| Molar Mass | 154.19 g/mol [4] | 154.19 g/mol | 154.19 g/mol [5] |

| Melting Point (°C) | 162-169[4] | 144-147 | 215–224[5] |

| pKa | 3.501[4] | ~4.0 (estimated) | ~4.0 (estimated) |

| Appearance | Yellow, leaf or needle-shaped crystals[4] | White to yellow or pale brown solid | White to light yellow crystalline powder |

| Solubility | Slightly soluble in water, ethanol, and diethyl ether; more soluble in DMSO.[4] Soluble in hot water, alcohol, ether, and acetic acid.[6][7] | Data not readily available | Insoluble in water; soluble in alcohol and ether. |

Key Experimental Protocols

This guide provides detailed methodologies for the synthesis of each isomer, empowering researchers to replicate and build upon these foundational experiments.

Synthesis of 2-Sulfanylbenzoic Acid (Thiosalicylic Acid)

The historical synthesis of 2-sulfanylbenzoic acid from anthranilic acid is a multi-step process that remains a cornerstone of organosulfur chemistry.

References

- 1. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 2. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 4. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Mercaptobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-sulfanylbenzoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-sulfanylbenzoic acid (CAS No. 20324-49-6) is readily available in public databases. This guide has been compiled by extrapolating data from structurally similar compounds, including 4-Chlorobenzoic acid, 4-Mercaptobenzoic acid, and Thiosalicylic acid (2-Mercaptobenzoic acid). The information herein should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the safe handling, storage, and emergency procedures for this compound. Due to the absence of a dedicated SDS, this document synthesizes safety data from closely related chemical analogs to provide a robust, albeit inferred, safety profile.

Hazard Identification and Classification

Based on the hazard classifications of its structural analogs, this compound is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification of Structural Analogs

| Hazard Statement | 4-Chlorobenzoic Acid[1] | 4-Mercaptobenzoic Acid[2] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | - |

| Skin Irritation (Category 2) | - | H315: Causes skin irritation[2] |

| Serious Eye Irritation (Category 2) | - | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | - | H335: May cause respiratory irritation[2] |

Given these classifications, it is prudent to handle this compound with precautions appropriate for a substance that is harmful if ingested and an irritant to the skin, eyes, and respiratory tract.

Physical and Chemical Properties

The physical and chemical properties of this compound are not well-documented. The properties of its analogs are provided below for reference. The presence of both a chloro and a sulfanyl group is expected to influence its solubility, reactivity, and melting point.

Table 2: Physical and Chemical Properties of Structural Analogs

| Property | 4-Chlorobenzoic Acid | 4-Mercaptobenzoic Acid |

| CAS Number | 74-11-3[1] | 1074-36-8[2] |

| Molecular Formula | C₇H₅ClO₂[1] | C₇H₆O₂S[2] |

| Molecular Weight | 156.57 g/mol [1] | 154.19 g/mol [2] |

| Appearance | Light yellow solid[3] | Crystal - Powder[4] |

| Melting Point | 240 - 243 °C[3] | 219 °C[4] |

| Odor | Odorless[3] | Stench[5] |

Experimental Protocols: Safe Handling and Storage

The following protocols are derived from the safety data sheets of analogous compounds and represent best practices for handling chemicals with similar anticipated hazards.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[4] A lab coat or other protective clothing is required to prevent skin contact.[4]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[1][6]

3.3. Handling Procedures

-

Avoid the formation of dust and aerosols.[3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

3.4. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Diagram 1: General Handling Workflow

Caption: Workflow for handling this compound.

First Aid Measures

These first aid measures are based on the potential hazards of skin/eye irritation and oral toxicity.[2][5] Medical attention should be sought in all cases of significant exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Diagram 2: First Aid Response Logic

Caption: Decision tree for first aid procedures by exposure route.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[1]

-

Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Clean the affected area thoroughly.

Stability and Reactivity

-

Reactivity: No specific data is available. Generally stable under recommended storage conditions.[6]

-

Chemical Stability: Stable under normal conditions.[6]

-

Conditions to Avoid: Avoid dust formation and exposure to heat.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, hydrogen chloride gas, and sulfur oxides.[1][2]

Toxicological Information

No specific toxicological data for this compound was found. The information below is for its analogs.

-

4-Chlorobenzoic acid: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

-

4-Mercaptobenzoic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[2] The toxicological properties have not been thoroughly investigated.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.[1] Contaminated packaging should be treated as the product itself.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Hypothesized Mechanisms of Action of 4-Chloro-2-sulfanylbenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-2-sulfanylbenzoic acid is a unique chemical entity with a structure suggestive of diverse biological activities. However, a comprehensive understanding of its mechanism of action remains to be fully elucidated. This technical guide synthesizes available data from structurally related compounds to propose several well-founded hypotheses for its molecular mechanisms. We delve into its potential as a metallo-β-lactamase inhibitor, its capacity for broader antimicrobial effects, and the metabolic pathways that may be involved in its degradation. This document aims to provide a foundational resource to stimulate and guide future research and development efforts centered on this promising molecule.

Hypothesis 1: Inhibition of Metallo-β-lactamases (MBLs)

A primary hypothesized mechanism of action for this compound is the inhibition of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[1][2][3] This hypothesis is predicated on the potent inhibitory activity of structurally analogous compounds, notably thiosalicylic acid (TSA) and its derivative, 4-amino-2-sulfanylbenzoic acid (ASB).[1][4] The core structure, featuring a thiol and a carboxylic acid group on a benzene ring, is well-suited for chelating the zinc ions essential for the catalytic activity of MBLs.[1]

The proposed mechanism involves the sulfhydryl and carboxyl groups of this compound binding to the one or two zinc ions within the active site of the MBL.[1][3] This sequestration of the catalytic metal ions would render the enzyme inactive, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. X-ray crystallography studies of the related compound ASB have shown it binding to the two zinc ions and key amino acid residues in the active site of B3 MBLs.[1][4]

Quantitative Data: MBL Inhibitory Activity of Analogous Compounds

The following table summarizes the 50% inhibitory concentrations (IC50) of thiosalicylic acid (TSA) against various MBLs, demonstrating a stronger inhibition of subclass B3 MBLs compared to B1 MBLs.[1]

| Compound | MBL Target (Subclass) | IC50 (µM) |

| Thiosalicylic Acid (TSA) | SMB-1 (B3) | 0.95 |

| Thiosalicylic Acid (TSA) | AIM-1 (B3) | 3.9 |

| Thiosalicylic Acid (TSA) | L1 (B3) | 2.0 |

| Thiosalicylic Acid (TSA) | IMP-1 (B1) | 11.4 |

| Thiosalicylic Acid (TSA) | VIM-2 (B1) | 139 |

Experimental Protocols: MBL Inhibition Assay

Objective: To determine the IC50 of a test compound against a purified MBL enzyme.

Materials:

-

Purified MBL enzyme (e.g., SMB-1, IMP-1)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Substrate: A β-lactam antibiotic such as imipenem or meropenem

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions to be tested.

-

In a microplate, add the purified MBL enzyme to the assay buffer.

-

Add the different concentrations of the test compound to the wells containing the enzyme and incubate for a predetermined period to allow for binding.

-

Initiate the enzymatic reaction by adding the β-lactam substrate.

-

Monitor the hydrolysis of the β-lactam substrate by measuring the change in absorbance at a specific wavelength over time using the spectrophotometer.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Caption: Hypothesized MBL inhibition by chelation of active site zinc ions.

Hypothesis 2: Broad-Spectrum Antimicrobial Activity

Beyond specific enzyme inhibition, this compound may exert broader antimicrobial effects. This hypothesis is supported by studies on various derivatives, such as those of cinnamic acid with a 4-chloro-2-mercaptobenzenesulfonamide moiety, which have demonstrated activity against clinically relevant bacteria, including resistant strains of Enterococcus.[5] The mechanism for such broad activity could be multifactorial, potentially involving disruption of the cell membrane, inhibition of essential metabolic pathways, or interference with nucleic acid and protein synthesis, similar to what has been observed for other cinnamic acid derivatives.[6]

Quantitative Data: Antimicrobial Activity of Related Compounds

The following table presents the Minimum Inhibitory Concentrations (MIC) for cinnamic acid derivatives containing a related structural motif against various bacterial strains.[5]

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 16d | Enterococcus spp. (HLAR) | 2-4 |

| 17c | Enterococcus spp. (HLAR) | 2-4 |

| 16a | Enterococcus spp. (HLAR) | 2-4 |

| 16c | Enterococcus spp. (HLAR) | 2-4 |

| 16f | Enterococcus spp. (HLAR) | 2-4 |

HLAR: High-Level Aminoglycoside Resistance

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound and make serial two-fold dilutions in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test bacteria (e.g., to a concentration of 5 x 105 CFU/mL).

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a plate reader can be used to measure absorbance.

Visualizations

Caption: General workflow for antimicrobial susceptibility testing.

Hypothesis 3: Microbial Degradation Pathway

From a microbiological perspective, a potential "mechanism of action" involves the degradation of this compound by microorganisms. This is particularly relevant in environmental contexts or within a host's microbiome. The metabolic fate of this compound is likely to follow pathways similar to those observed for other halogenated aromatic acids. For instance, the degradation of 4-chlorobenzoic acid by bacteria such as Cupriavidus sp. and Arthrobacter sp. has been shown to initiate with a hydrolytic dehalogenation to yield 4-hydroxybenzoic acid.[7][8][9] This intermediate is then further metabolized, often via protocatechuic acid, and enters central metabolic routes like the β-ketoadipate pathway.[7] It is plausible that this compound could be similarly processed, with initial dehalogenation and subsequent ring cleavage.

Visualizations

References

- 1. 4-Amino-2-Sulfanylbenzoic Acid as a Potent Subclass B3 Metallo-β-Lactamase-Specific Inhibitor Applicable for Distinguishing Metallo-β-Lactamase Subclasses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-2-Sulfanylbenzoic Acid as a Potent Subclass B3 Metallo-β-Lactamase-Specific Inhibitor Applicable for Distinguishing Metallo-β-Lactamase Subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 4-Chloro-2-sulfanylbenzoic Acid

Introduction

4-Chloro-2-sulfanylbenzoic acid (also known as 4-chloro-2-mercaptobenzoic acid) is an organosulfur compound that serves as a valuable intermediate in organic synthesis. Sulfur-containing aromatic compounds are significant in the development of pharmaceuticals, specialty dyes, and materials science applications[1]. This class of molecules is integral to the synthesis of various therapeutic agents, including fungicides and thrombin inhibitors[1]. The protocol described herein outlines a robust, multi-step synthesis of this compound from a commercially available starting material, 2-amino-4-chlorobenzoic acid. The methodology is based on a classical Sandmeyer-type reaction sequence involving diazotization, reaction with a xanthate salt, and subsequent hydrolysis.

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for researchers experienced in organic synthesis. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn[2][3].

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Amino-4-chlorobenzoic acid | 89-77-0 | 171.58 | 17.16 g (0.1 mol) | Starting material |

| Hydrochloric Acid (5N) | 7647-01-0 | 36.46 | 60 mL | For diazotization and final acidification |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.25 g (0.105 mol) | Dissolved in 20 mL H₂O |

| Potassium Ethyl Xanthate (KEX) | 140-89-6 | 160.30 | 18.4 g (0.115 mol) | Nucleophile |

| Nickel Chloride (NiCl₂) (optional) | 7718-54-9 | 129.60 | 0.1 g | Catalyst for xanthate decomposition[4] |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 30 g (0.53 mol) | For hydrolysis |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~1 L | Solvent and for workup |

| Ethanol (EtOH) | 64-17-5 | 46.07 | As needed | For recrystallization |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Extraction solvent |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | Drying agent |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Procedure

Part 1: Diazotization of 2-Amino-4-chlorobenzoic acid

-

In a 250 mL beaker, add 2-amino-4-chlorobenzoic acid (17.16 g, 0.1 mol) to 5N hydrochloric acid (60 mL).

-

Stir the resulting suspension and cool it to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature is maintained between 0 °C and 5 °C. A yellow diazonium salt solution will form[4].

Part 2: Formation and Decomposition of Xanthate Intermediate

-

In a separate 500 mL flask, dissolve potassium ethyl xanthate (18.4 g, 0.115 mol) in 50 mL of water. Add the optional nickel chloride catalyst (0.1 g)[4].

-

Warm the xanthate solution to 45-50 °C.

-

Slowly add the cold diazonium salt solution from Part 1 to the warm xanthate solution. Vigorous evolution of nitrogen gas will occur.

-

Once the addition is complete, heat the mixture to 70 °C for 30 minutes to ensure the complete decomposition of the intermediate[4].

-

Cool the mixture to room temperature. A red or dark-colored solid/oil will precipitate.

-

Filter the solid and wash it thoroughly with water.

Part 3: Hydrolysis and Purification

-

Transfer the crude solid intermediate from Part 2 to a 1 L flask containing a solution of potassium hydroxide (30 g) in 250 mL of water.

-

Heat the mixture to reflux and maintain it for 2 hours with stirring. The solid will dissolve as the hydrolysis proceeds[4].

-

After 2 hours, cool the reaction mixture to room temperature and filter it to remove any insoluble impurities.

-

Place the filtrate in an ice bath and carefully acidify it with excess 5N hydrochloric acid until the pH is approximately 1-2. A creamy or off-white solid will precipitate.

-

Stir the cold suspension for 30 minutes to ensure complete precipitation.

-

Filter the solid product, wash it with cold deionized water, and dry it under vacuum.

-

For further purification, the crude product can be recrystallized from an aqueous ethanol solution to yield this compound as a crystalline solid[4].

Expected Results

| Parameter | Expected Value |

| Product Appearance | Off-white to pale yellow solid |

| Expected Yield | 60-75% |

| Melting Point | ~160-165 °C (Varies) |

| Purity (by HPLC) | >95% after recrystallization |

Safety and Hazard Information

The chemicals used in this synthesis are hazardous. Always consult the Safety Data Sheet (SDS) before use.

-

Chlorinated Benzoic Acids : Considered hazardous, causing skin and eye irritation. Harmful if swallowed[2][3][5].

-

Hydrochloric Acid : Corrosive, causes severe skin burns and eye damage.

-

Sodium Nitrite : Oxidizer, toxic if swallowed.

-

Potassium Hydroxide : Corrosive, causes severe skin burns and eye damage.

-

General Precautions : Perform all steps in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[2][3]. Ensure eyewash stations and safety showers are accessible[3]. Handle waste according to institutional and local regulations[2].

References

Application Notes: 4-Chloro-2-sulfanylbenzoic Acid and its Analogs as Pharmaceutical Intermediates in the Synthesis of Anxiolytic Agents

Introduction

While 4-Chloro-2-sulfanylbenzoic acid is a valuable chemical building block, its direct application as a pharmaceutical intermediate is not as prominently documented as that of its structural analogs. This document focuses on the broader class of 2-sulfanylbenzoic acid derivatives as pivotal intermediates in the synthesis of psychoactive pharmaceutical compounds. Specifically, we will explore the synthesis of Tofisopam, an atypical anxiolytic agent, which utilizes a 1,5-diketone intermediate derived from precursors structurally related to the 2-sulfanylbenzoic acid family. Tofisopam is a 2,3-benzodiazepine that exerts its anxiolytic effects without the sedative, muscle relaxant, or anticonvulsant properties associated with classical 1,4-benzodiazepines.[1]

Application in Tofisopam Synthesis

The synthesis of Tofisopam involves the formation of a key 1,5-diketone intermediate, 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one. This intermediate is then cyclized with hydrazine to form the characteristic 2,3-benzodiazepine ring of Tofisopam.[2][3][4] Various synthetic strategies have been developed to produce this key intermediate, moving from classical methods with hazardous reagents to more environmentally benign modern approaches. The choice of a specific synthetic route in a pharmaceutical setting depends on factors such as yield, purity, cost-effectiveness, and environmental impact.

Mechanism of Action of Tofisopam

Tofisopam's unique pharmacological profile stems from its mechanism of action, which differs significantly from traditional benzodiazepines that modulate the GABA-A receptor. Tofisopam is an isoenzyme-selective inhibitor of phosphodiesterases (PDEs).[1][5][6] By inhibiting PDEs, particularly subtypes PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3, Tofisopam increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5][6] This elevation in cAMP levels triggers a cascade of downstream signaling events that are believed to mediate its anxiolytic effects without causing sedation.[5]

Experimental Protocols

Synthesis of the Key Intermediate: 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one

This protocol describes a modern, more environmentally friendly approach to the synthesis of the key Tofisopam intermediate, avoiding the use of heavy metals like chromium.[7]

Materials:

-

1-(3,4-dimethoxy-phenyl)-3-ethyl-5,6-dimethoxy-2-methyl-indane

-

Concentrated Hydrochloric Acid

-

Copper (II) Chloride (or other copper compounds like CuSO4, CuO, Cu(NO3)2)

-

Hydrogen Peroxide (10-40% solution)

-

Dichloromethane

-

Organic solvent for recrystallization (e.g., ethanol, isopropanol)

-

Water

Procedure:

-

In a reaction vessel, mix 1-(3,4-dimethoxy-phenyl)-3-ethyl-5,6-dimethoxy-2-methyl-indane with water in a 1:5 to 1:10 mass ratio.

-

Add concentrated hydrochloric acid and stir the mixture.

-

Add a catalytic amount of a copper compound (e.g., copper (II) chloride). The molar ratio of the starting material to the copper catalyst should be approximately 1:0.02 to 1:0.05.

-

Cool the reaction mixture to 0-5°C.

-

Slowly add hydrogen peroxide solution dropwise to the cooled mixture. The molar ratio of the starting material to hydrogen peroxide should be in the range of 1:2.0 to 1:5.0.

-

Maintain the temperature and stir the mixture for a sufficient time to allow for the completion of the reaction (insulation reaction).

-

After the reaction is complete, extract the product with dichloromethane.

-

Separate the organic layer and distill off the dichloromethane to obtain the crude product.

-

Recrystallize the crude product from a suitable organic solvent to yield the purified 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one.

Final Step: Cyclization to Tofisopam

This protocol outlines the final step in the synthesis of Tofisopam, which involves the cyclization of the 1,5-diketone intermediate with hydrazine.[2][4]

Materials:

-

3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one

-

Hydrazine monohydrate (98%)

-

Aqueous Hydrochloric Acid (37%)

-

Acetic Acid (99%)

-

Methanol

-

Sodium Hydroxide solution (10%)

-

Water

Procedure:

-

Prepare a mixture of acetic acid, aqueous hydrochloric acid, and methanol in a reaction flask.

-

Add 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one to the acidic methanol solution.

-

Add hydrazine monohydrate to the reaction mixture.

-

Heat the mixture to boiling and maintain reflux for approximately 3 hours, with stirring.

-

Cool the reaction mixture to room temperature.

-

Add an additional portion of hydrazine monohydrate and continue stirring at room temperature for another hour.

-

The crude Tofisopam will precipitate out of the solution.

-

Isolate the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water mixture) to obtain pure Tofisopam.

Data Presentation

Table 1: Physicochemical Properties of Tofisopam and its Key Intermediate

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | C22H26O6 | 386.44 | - | Oily substance |

| Tofisopam | C22H26N2O4 | 382.45 | 157-158 | Crystalline solid |

Table 2: Reaction Parameters and Yields for Tofisopam Synthesis

| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| Intermediate Synthesis | 1-(3,4-dimethoxy-phenyl)-3-ethyl-5,6-dimethoxy-2-methyl-indane, H2O2, CuCl2, HCl | 0-5 | Several hours | High |

| Cyclization to Tofisopam | 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one, Hydrazine monohydrate, HCl, Acetic Acid | Reflux | 3-4 hours | 69-80 |

Table 3: Tofisopam's Inhibitory Activity on Phosphodiesterase (PDE) Isoenzymes [1][6]

| PDE Isoenzyme | IC50 (μM) |

| PDE-4A1 | 0.42 |

| PDE-10A1 | 0.92 |

| PDE-3 | 1.98 |

| PDE-2A3 | 2.11 |

Mandatory Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. WO2003050092A2 - Process for the preparation of tofisopam and new intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101823945B - Preparation method for tofisopam intermediate - Google Patents [patents.google.com]

- 5. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 6. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104262128B - The preparation method of Tofisopam intermediate - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Chloro-2-sulfanylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-sulfanylbenzoic acid, also known as 4-chloro-2-mercaptobenzoic acid, is a versatile bifunctional organic compound. Its structure, featuring a carboxylic acid and a thiol group on a chlorinated benzene ring, makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of the electron-withdrawing chlorine atom, the nucleophilic thiol, and the carboxylic acid functionality allows for a range of chemical transformations, making it a key building block in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the preparation of thioxanthone derivatives, which are of significant interest in drug discovery.

Key Applications

The primary application of this compound in organic synthesis is as a precursor for the synthesis of substituted thioxanthones. Thioxanthones are a class of sulfur-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. The synthesis typically involves a two-step process:

-

S-Arylation (Ullmann Condensation): The thiol group of this compound is reacted with an aryl halide in a copper-catalyzed cross-coupling reaction to form a 2-(arylthio)benzoic acid derivative.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting 2-(arylthio)benzoic acid is then cyclized under acidic conditions to form the tricyclic thioxanthone core.

This synthetic route allows for the introduction of various substituents on the thioxanthone scaffold, enabling the generation of diverse compound libraries for drug discovery and development.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenylthio)benzoic Acid via Ullmann Condensation

This protocol describes the S-arylation of a thiophenol with a chlorobenzoic acid, which is analogous to the reaction of this compound. This specific example details the synthesis of an isomeric intermediate, 2-(4-chlorophenylthio)benzoic acid, which serves as a representative procedure.

Reaction Scheme:

Figure 1: Ullmann condensation of 4-Chlorothiophenol and 2-Chlorobenzoic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorothiophenol | 144.62 | - | - |

| 2-Chlorobenzoic acid | 156.57 | - | - |

| Lithium hydroxide monohydrate | 41.96 | 96.4 g | 2.30 |

| Water | 18.02 | 54 mL | 3.00 |

| 30% Hydrochloric acid | 36.46 | 125 g | - |

Procedure:

-

In a suitable reaction vessel, mix 2-chlorobenzoic acid and 4-chlorothiophenol.

-

Add lithium hydroxide monohydrate to the mixture to form the corresponding lithium salts.

-

Heat the mixture to remove the water of reaction by distillation.

-

Once the water is removed, continue heating the reaction mixture to 185-190°C and stir for 8 hours.[1]

-

After cooling to 115°C, add 500 mL of water.

-

Separate the aqueous product phase, dilute with 1.5 L of water, and adjust the pH to 2 with 30% hydrochloric acid to precipitate the product.[1]

-

Isolate the precipitated 2-(4-chlorophenylthio)benzoic acid by filtration, wash with water, and dry.[1]

Expected Yield: 95%[1] Purity (by HPLC): 96%[1] Melting Point: 230-235°C[1]

Protocol 2: Synthesis of 2-Chlorothioxanthone via Intramolecular Cyclization

This protocol details the acid-catalyzed cyclization of 2-(4-chlorophenylthio)benzoic acid to form 2-chlorothioxanthone. This serves as a representative method for the cyclization of 2-(arylthio)benzoic acids derived from this compound.

Reaction Scheme:

Figure 2: Cyclization of 2-(4-Chlorophenylthio)benzoic acid to 2-Chlorothioxanthone.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Concentration |

| 2-(4'-chloro-phenylthio)-benzonitrile | 245.7 | 245.7 g | 1 | |

| Sulfuric acid | 98.08 | 701.5 g | 5 | 70% |

| Acetic acid | 60.05 | 245 mL | - | 90% |

| Water | 18.02 | 3 L | - | |

| Methanol | 32.04 | 180 g | - |

Note: The protocol starts from the nitrile precursor, which is first hydrolyzed in situ to the carboxylic acid before cyclization.

Procedure:

-

In a reactor fitted with a condenser, reflux a mixture of 245.7 g (1 mol) of 2-(4'-chloro-phenylthio)-benzonitrile, 701.5 g (5 mols) of 70% sulfuric acid, and 245 ml of 90% acetic acid for 8 hours at 130°C.[2]

-

Cool the mixture to 20 ± 5°C and slowly add 3 liters of water.

-

Allow the mixture to stand for 30 minutes at this temperature.

-

Filter the precipitate that forms and wash it with 180 g of methanol.[2]

-

This process yields 2-(4'-chloro-phenylthio)-benzoic acid, which can then be cyclized. The patent suggests that the cyclization occurs under these conditions to produce 2-chlorothioxanthone.[2]

Expected Yield of 2-(4'-chloro-phenylthio)-benzoic acid: 91.5%[2] Melting Point of 2-(4'-chloro-phenylthio)-benzoic acid: 240°C[2]

Data Summary

The following table summarizes the quantitative data for the representative synthesis of a thioxanthone precursor and its cyclization.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity | Melting Point (°C) |

| Ullmann Condensation | 4-Chlorothiophenol, 2-Chlorobenzoic acid | LiOH·H₂O | 185-190 | 8 | 95 | 96% (HPLC) | 230-235 |

| Hydrolysis & Cyclization | 2-(4'-chloro-phenylthio)-benzonitrile | 70% H₂SO₄, 90% Acetic Acid | 130 | 8 | 91.5 (for acid) | - | 240 (for acid) |

Logical Workflow for Thioxanthone Synthesis

The synthesis of thioxanthones from this compound follows a logical progression of bond-forming reactions. The general workflow is depicted below.

Figure 3: General workflow for the synthesis of 7-chlorothioxanthen-9-ones.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active thioxanthone derivatives. The protocols and data presented here, based on closely related examples, provide a solid foundation for researchers to develop and optimize synthetic routes to novel compounds for applications in drug discovery and materials science. The ability to systematically modify the thioxanthone scaffold through the Ullmann condensation and subsequent cyclization highlights the strategic importance of this compound as a starting material.

References

Application Notes and Protocols for N-acylation of 4-Chloro-2-mercaptobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of sulfonamides is a critical transformation in medicinal chemistry, yielding N-acylsulfonamide derivatives that are prevalent in a wide array of therapeutic agents. These compounds often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their parent sulfonamides. This document provides a detailed protocol for the N-acylation of 4-chloro-2-mercaptobenzenesulfonamide, a substrate of interest for the development of novel pharmaceuticals due to its unique substitution pattern.

The primary challenge in the acylation of 4-chloro-2-mercaptobenzenesulfonamide lies in the chemoselective N-acylation over the more nucleophilic thiol group. Direct acylation often leads to a mixture of N-acylated, S-acylated, and N,S-diacylated products. To address this, a robust protocol involving the protection of the thiol group, followed by N-acylation and subsequent deprotection, is presented. This approach ensures high yields of the desired N-acylsulfonamide product.

Experimental Protocols

This protocol is divided into three key stages:

-

S-Protection of the Thiol Group: The thiol is temporarily protected as a thioester (S-acetyl) to prevent its reaction during the N-acylation step.

-

N-Acylation of the Sulfonamide: The sulfonamide nitrogen is acylated using an acyl chloride or anhydride in the presence of a suitable base or catalyst.

-

S-Deprotection to Yield the Final Product: The protecting group is selectively removed from the sulfur atom to yield the target N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivative.

Protocol 1: N-Acylation via Thiol Protection

Materials and Reagents:

-

4-Chloro-2-mercaptobenzenesulfonamide

-

Acetic anhydride or Acetyl chloride

-

Acyl chloride or Carboxylic anhydride (as the acylating agent for the sulfonamide)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: S-Acetylation (Protection of the Thiol Group)

-

Suspend 4-chloro-2-mercaptobenzenesulfonamide (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

-

Add pyridine (1.2 eq) to the suspension and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude S-acetyl-4-chlorobenzenesulfonamide.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Step 2: N-Acylation of S-Protected Sulfonamide

-

Dissolve the S-acetyl-4-chlorobenzenesulfonamide (1.0 eq) in a suitable solvent such as THF or DCM.

-

Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or carboxylic anhydride (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude N-acyl-S-acetyl-4-chlorobenzenesulfonamide can be purified by column chromatography.

Step 3: S-Deprotection

-

Dissolve the purified N-acyl-S-acetyl-4-chlorobenzenesulfonamide (1.0 eq) in methanol or ethanol.

-

Add a solution of sodium hydroxide (2.0 eq) or sodium methoxide (1.5 eq) in the corresponding alcohol.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the acetyl group by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with 1M HCl.

-

Remove the solvent under reduced pressure.

-

Extract the product with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivative.

-

Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

The following table summarizes general conditions for the N-acylation of sulfonamides reported in the literature, which can be adapted for the N-acylation of the S-protected 4-chloro-2-mercaptobenzenesulfonamide.

| Entry | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetic Anhydride | Pyridine | DCM | RT | 3 | >90 | General Procedure |

| 2 | Benzoyl Chloride | Triethylamine | THF | 0 - RT | 6 | 85-95 | General Procedure |

| 3 | Propionic Anhydride | DMAP (cat.) | DCM | RT | 5 | 88-96 | General Procedure |

| 4 | Isobutyryl Chloride | Pyridine | Acetonitrile | RT | 8 | 82-90 | General Procedure |

| 5 | Valeryl Chloride | NaH | THF | 0 - RT | 4 | 76-85 | [1] |